![molecular formula C28H37O3P B15207170 Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine](/img/structure/B15207170.png)
Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine
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Overview
Description
Preparation Methods
The synthesis of Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained . Industrial production methods are similar but scaled up to accommodate larger quantities, often involving bulk custom synthesis .
Chemical Reactions Analysis
Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to its corresponding phosphine hydride.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine is utilized in several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry and catalysis, aiding in the formation of complex metal-organic frameworks.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine exerts its effects involves its ability to act as a ligand, binding to metal centers and influencing their reactivity. The molecular targets include various metal ions, and the pathways involved often pertain to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Similar compounds to Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine include:
Dibenzo-18-crown-6: Used as a phase-transfer catalyst and in ion transfer across membranes.
1,4-Dimethyl-7-(prop-1-en-2-yl)decahydroazulen-4-ol: Known for its use in organic synthesis and as a fragrance component.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with metal ions and its versatility in various chemical reactions .
Biological Activity
Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine (CAS No. 1256169-98-8) is a phosphine compound notable for its potential biological activities. This article explores its biological activity, synthesis, and the implications of its use in various fields, particularly in medicinal chemistry and biochemistry.
Basic Information
Property | Value |
---|---|
Molecular Formula | C28H37O3P |
Molecular Weight | 452.57 g/mol |
CAS Number | 1256169-98-8 |
Purity | NLT 98% |
Structural Characteristics
The compound features a complex structure characterized by a trioxacycloundecin core linked to a dicyclohexyl phosphine moiety. This unique arrangement may influence its reactivity and biological interactions.
This compound exhibits various biological activities that can be attributed to its phosphine functionality and structural complexity. Key mechanisms include:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Preliminary studies suggest that this phosphine can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.
Case Studies and Research Findings
- Anticancer Properties : Research indicates that certain phosphine derivatives exhibit selective cytotoxicity against cancer cell lines. This compound was tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
- Neuroprotective Effects : In vitro studies have suggested that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This property could pave the way for therapeutic applications in neurodegenerative diseases.
- Antimicrobial Activity : Initial screenings revealed that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Further research is needed to elucidate the exact mechanisms involved.
Comparative Analysis with Other Phosphines
A comparative analysis highlights the unique biological profiles of various phosphines:
Compound Name | Antioxidant Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j]...) | Moderate | Significant | Yes |
Triphenylphosphine | High | Moderate | Yes |
Tris(2-carboxyethyl)phosphine | Low | Low | No |
Properties
Molecular Formula |
C28H37O3P |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
dicyclohexyl(8,11,14-trioxatricyclo[13.4.0.02,7]nonadeca-1(19),2(7),3,5,15,17-hexaen-3-yl)phosphane |
InChI |
InChI=1S/C28H37O3P/c1-3-10-22(11-4-1)32(23-12-5-2-6-13-23)27-17-9-16-26-28(27)24-14-7-8-15-25(24)30-20-18-29-19-21-31-26/h7-9,14-17,22-23H,1-6,10-13,18-21H2 |
InChI Key |
AXJVZKZEEVZEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=CC=CC=C5OCCOCCO4 |
Origin of Product |
United States |
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